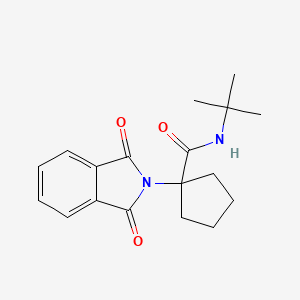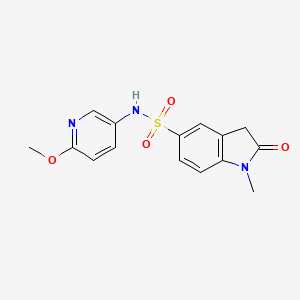![molecular formula C12H18N2O3S2 B7471540 N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide, also known as STX-209, is a potential therapeutic agent that has been studied for its ability to treat various neurological disorders. It is a small molecule that acts as an agonist of GABA-B receptor, which has been implicated in the regulation of neuronal excitability and synaptic plasticity.
Mecanismo De Acción
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide acts as an agonist of GABA-B receptor, which is a metabotropic receptor that modulates neuronal excitability and synaptic plasticity. GABA-B receptor is a heterodimeric receptor composed of GABA-B1 and GABA-B2 subunits. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide binds to the GABA-B1 subunit and enhances the activity of the receptor. This leads to the inhibition of neurotransmitter release and the modulation of ion channel activity, which results in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to modulate ion channel activity, including calcium, potassium, and sodium channels. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been shown to improve synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This leads to the improvement of cognitive function and behavior in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the central nervous system. It has a high affinity for GABA-B receptor and can selectively modulate its activity. It has been shown to have a good safety profile and does not produce significant side effects. However, N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain its effects. It is also difficult to administer to animals due to its low solubility in water.
Direcciones Futuras
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has several potential future directions for research. It can be studied for its potential therapeutic effects on other neurological disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. It can also be studied for its potential to improve cognitive function and memory in healthy individuals. The mechanism of action of N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide can be further elucidated to understand its effects on neuronal excitability and synaptic plasticity. The synthesis method of N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide can be optimized to improve its yield and purity. Overall, N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has the potential to be a promising therapeutic agent for various neurological disorders and warrants further research.
Métodos De Síntesis
The synthesis of N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide involves the reaction of 5-bromo-2-thiophenemethanol with cyclohexanecarboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then treated with sulfamic acid and triethylamine to yield N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential therapeutic effects on various neurological disorders, including fragile X syndrome, autism spectrum disorder, and epilepsy. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been shown to improve behavioral symptoms in individuals with fragile X syndrome, including hyperactivity, social withdrawal, and anxiety. Autism spectrum disorder is a neurodevelopmental disorder that affects social interaction and communication. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been studied for its potential to improve social behavior and communication in individuals with autism spectrum disorder. Epilepsy is a neurological disorder characterized by recurrent seizures. N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide has been shown to reduce seizure frequency and severity in animal models of epilepsy.
Propiedades
IUPAC Name |
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c13-19(16,17)11-7-6-10(18-11)8-14-12(15)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMIHNAOVGKOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)

![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)

![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)



![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)